molecular formula C18H18N4OS B14927613 (5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one

(5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B14927613
M. Wt: 338.4 g/mol
InChI Key: XMJLKRUNHYXIDY-SXGWCWSVSA-N
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Description

(5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolone ring, a pyrazole moiety, and a dihydroisoquinoline group, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one typically involves multi-step organic synthesisCommon reagents used in these steps include thionyl chloride, hydrazine, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5Z)-2-(3,4-dihydroisoquinolin-2(1H)-yl)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H18N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

(5Z)-2-(3,4-dihydro-1H-isoquinolin-2-yl)-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C18H18N4OS/c1-12-15(10-19-21(12)2)9-16-17(23)20-18(24-16)22-8-7-13-5-3-4-6-14(13)11-22/h3-6,9-10H,7-8,11H2,1-2H3/b16-9-

InChI Key

XMJLKRUNHYXIDY-SXGWCWSVSA-N

Isomeric SMILES

CC1=C(C=NN1C)/C=C\2/C(=O)N=C(S2)N3CCC4=CC=CC=C4C3

Canonical SMILES

CC1=C(C=NN1C)C=C2C(=O)N=C(S2)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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